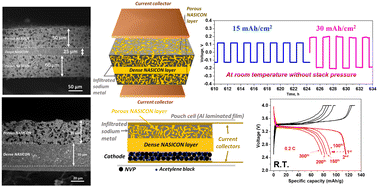High-rate cycling in 3D dual-doped NASICON architectures toward room-temperature sodium-metal-anode solid-state batteries†
Energy & Environmental Science Pub Date: 2023-12-13 DOI: 10.1039/D3EE03879C
Abstract
Sodium metal-based solid-state batteries hold tremendous potential for next-generation batteries owing to low-cost earth-abundant sodium resources. However, fabricating thin free-standing solid electrolytes that could cycle sodium at high current densities has been a major challenge in developing room temperature solid-state sodium batteries. By developing high conducting Zn2+ and Mg2+ dual-doped Na3Zr2SiPO12 (NASICON) solid electrolytes and fabricating a 3D porous-dense-porous architecture (with an ultrathin, 25 μm, dense separator) coated with a nanoscale ZnO layer, an extremely low anode interfacial resistance of 3.5 Ω cm2 was realized. This enabled a record high critical current density of 40 mA cm−2 at room temperature with no stack pressure and a cumulative sodium cycling capacity of 10.8 A h cm−2 was achieved. Furthermore, pouch cells were assembled as a proof-of-concept with Na3V2(PO4)3 cathodes on dense-porous bilayer electrolytes with sodium metal anodes and cycled up to 2C rates at room temperature with no applied stack pressure.


Recommended Literature
- [1] A new soft dielectric silicone elastomer matrix with high mechanical integrity and low losses†
- [2] Mineralization of poly(tetrafluoroethylene) and other fluoropolymers using molten sodium hydroxide†
- [3] Intracellular cleavable poly(2-dimethylaminoethyl methacrylate) functionalized mesoporous silica nanoparticles for efficient siRNA delivery in vitro and in vivo†
- [4] Molecular salts of propranolol with dicarboxylic acids: diversity of stoichiometry, supramolecular structures and physicochemical properties†
- [5] Adsorption-based membranes for air separation using transition metal oxides†
- [6] Ab initio molecular dynamics study of an aqueous NaCl solution under an electric field
- [7] Segmental dynamics, morphology and thermomechanical properties of electrospun poly(ε-caprolactone) nanofibers in the presence of an interacting filler†
- [8] Back cover
- [9] Thermal Rearrangement of 3-Allyloxy-1,2-benzisothiazole 1,1-Dioxides: an Unusual Inversion of Products of Sigmatropic [3,3]-Shift to Give the [1,3]-Isomers
- [10] CTAB-triggered Ag aggregates for reproducible SERS analysis of urinary polycyclic aromatic hydrocarbon metabolites†

Journal Name:Energy & Environmental Science
Research Products
-
CAS no.: 107016-79-5









